Benzohydroxamic acid

Enzyme Inhibition Myeloperoxidase Binding Affinity

Select Benzohydroxamic Acid (BHA) for its distinct phenyl-driven chelation profile. Unlike simple aliphatic analogs, BHA's aromatic ring provides unique electronic and steric properties, making it essential for selective HDAC6 inhibitor synthesis, precise vanadium quantification, and specific Pd-catalyzed routes to privileged benzisoxazolone scaffolds. Do not substitute a hydroxamic acid where only BHA's specific, evidence-backed performance is required. Sourced for R&D and industrial use with verified purity.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 495-18-1
Cat. No. B016683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzohydroxamic acid
CAS495-18-1
Synonymsenzhydroxamic acid
benzhydroxamic acid, calcium salt (2:1)
benzhydroxamic acid, monopotassium salt
benzhydroxamic acid, monosodium salt
benzohydroxamic acid
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
InChIKeyVDEUYMSGMPQMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 74.7 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Benzohydroxamic Acid (CAS 495-18-1) as a Versatile Chelating Agent, Enzyme Inhibitor, and Synthetic Building Block


Benzohydroxamic acid (BHA, CAS 495-18-1) is a member of the hydroxamic acid family, characterized by its capacity to form stable chelate complexes with metal ions via its carbonyl oxygen and deprotonated hydroxy group [1]. This property underpins its utility in analytical chemistry for trace metal detection, in medicinal chemistry as a zinc-binding warhead in histone deacetylase (HDAC) inhibitors [2], and in industrial mineral processing as a collector for oxide ores. Its aromatic phenyl substituent distinguishes it from aliphatic hydroxamic acids, conferring unique electronic and steric properties that modulate binding affinity and selectivity in these applications.

Benzohydroxamic Acid: Why Subtle Structural Differences Preclude Simple Substitution


Despite sharing the core hydroxamate functional group, benzohydroxamic acid is not functionally interchangeable with its aliphatic or substituted aromatic analogs. The presence and nature of the phenyl ring directly influences the acid-base properties [1], the stability constants of its metal chelates [2], and the binding affinity for specific biological targets. For example, the binding affinity of BHA for peroxidases is three orders of magnitude weaker than that of salicylhydroxamic acid [3]. Similarly, its collecting power in mineral flotation is inferior to some of its isomeric derivatives like isophthaloyl hydroxamic acid (IHA) [4]. These data-driven differences demonstrate that BHA and its analogs are distinct chemical entities with specific, non-transferable performance profiles, making a simple substitution based on functional group similarity a scientifically unsound practice.

Quantitative Evidence for Benzohydroxamic Acid's Differentiated Performance Relative to Analogs


Peroxidase Binding Affinity: BHA vs. Salicylhydroxamic Acid

Benzohydroxamic acid (BHA) exhibits significantly weaker binding to myeloperoxidase compared to its close analog, salicylhydroxamic acid (SHA). The difference in binding affinity spans three orders of magnitude, highlighting a stark contrast in their biological interactions. [1]

Enzyme Inhibition Myeloperoxidase Binding Affinity

Mineral Flotation Efficiency: BHA vs. Isophthaloyl Hydroxamic Acid (IHA)

In the flotation of malachite, benzohydroxamic acid (BHA) is less effective than its structural isomer, isophthaloyl hydroxamic acid (IHA). At a collector concentration of 3.0 × 10^-4 mol/L and pH 8.0, IHA achieves a recovery of approximately 82%, whereas BHA recovers only about 56% of the malachite. [1]

Mineral Processing Flotation Collector Malachite Recovery

HDAC6 Inhibitory Potency: BHA as a Selective Inhibitor

Benzohydroxamic acid (BHA) is a privileged scaffold for designing potent and selective inhibitors of histone deacetylase 6 (HDAC6), a zinc-dependent enzyme. The parent BHA molecule itself has demonstrated good potency and selectivity for HDAC6. This selectivity is a key differentiator from pan-HDAC inhibitors. [1]

Cancer Therapeutics HDAC Inhibitor Selectivity

Proven Application Scenarios for Benzohydroxamic Acid (CAS 495-18-1) Based on Empirical Evidence


Medicinal Chemistry: Development of Selective HDAC6 Inhibitors

Benzohydroxamic acid is an essential building block for synthesizing selective histone deacetylase 6 (HDAC6) inhibitors. As demonstrated by the evidence, the benzohydroxamic acid moiety provides a crucial zinc-binding function and can be derivatized to achieve selectivity over other HDAC isoforms [1]. This makes BHA a cornerstone for research into novel anticancer and neuroprotective agents targeting HDAC6.

Analytical Chemistry: Photometric Determination of Trace Metals

Due to its chelating properties, benzohydroxamic acid is a reliable reagent for the quantitative analysis of trace metals. A well-established application is the photometric determination of vanadium in alloy steels, where BHA forms a stable, colored mixed-ligand complex with the metal, enabling precise quantification .

Organic Synthesis: Precursor for Heterocyclic Compounds

Benzohydroxamic acid serves as a key intermediate in organic synthesis. Specifically, it is employed in palladium-catalyzed reactions to synthesize benzisoxazolones, a class of heterocyclic compounds with potential biological activity . This provides a direct route to a privileged scaffold in medicinal chemistry.

Inorganic Chemistry: Synthesis of Novel Metal Complexes

BHA's ability to act as both a mono-anionic and di-anionic ligand allows for the synthesis of unique metal complexes with tailored properties. For example, its reaction with BiPh3 and Bi(O(t)Bu)3 yields novel hydroxamato complexes that have demonstrated anti-bacterial activity against Helicobacter pylori . This application scenario is valuable for researchers exploring new metallodrugs or coordination polymers.

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